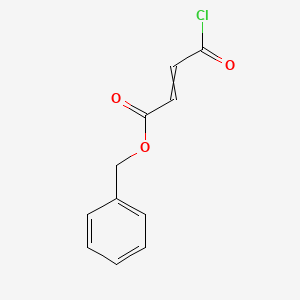

Benzyl 4-chloro-4-oxobut-2-enoate

カタログ番号:

B15422716

CAS番号:

111865-27-1

分子量:

224.64 g/mol

InChIキー:

KSZVJNXMLSFSNA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Benzyl 4-chloro-4-oxobut-2-enoate is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate or building block for the development of more complex molecules. Compounds featuring a 4-oxobut-2-enoate (or diketo acid) backbone, similar to the one present in this reagent, are known to exhibit significant biological activity. Specifically, such structures are recognized as potent inhibitors of viral enzymes, including the cap-snatching endonuclease of segmented negative-strand RNA viruses (like certain bunyaviruses) and HIV-1 integrase . The mechanism of action for these inhibitors typically involves the chelation of divalent metal ions (such as Mg²⁺ or Mn²⁺) within the enzyme's active site, which is crucial for its catalytic function . The benzyl ester group in this compound can offer improved cell membrane permeability compared to its acid form, and the chloro moiety provides a reactive handle for further chemical modifications, allowing researchers to explore structure-activity relationships (SAR) and optimize potential drug candidates . This makes Benzyl 4-chloro-4-oxobut-2-enoate a valuable compound for researchers working on the design and synthesis of novel antiviral agents and other pharmacologically active small molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

特性

CAS番号 |

111865-27-1 |

|---|---|

分子式 |

C11H9ClO3 |

分子量 |

224.64 g/mol |

IUPAC名 |

benzyl 4-chloro-4-oxobut-2-enoate |

InChI |

InChI=1S/C11H9ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChIキー |

KSZVJNXMLSFSNA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C=CC(=O)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analog: (E)-Ethyl 4-chloro-4-oxobut-2-enoate

The ethyl ester analog shares the reactive α,β-unsaturated carbonyl core but differs in the ester group (ethyl vs. benzyl). Key comparisons include:

Table 1: Structural and Physical Properties

- Both chloro-oxo esters are highly electrophilic, but the benzyl derivative may exhibit slower reaction kinetics in nucleophilic additions due to steric hindrance.

- Applications: Ethyl 4-chloro-4-oxobut-2-enoate is used as a building block in synthesizing heterocycles and conjugated systems . The benzyl variant may serve similar purposes but with tailored solubility and stability profiles.

Functional Analog: Benzyl Benzoate

Key distinctions:

Research Findings and Implications

- Synthetic Utility: Ethyl 4-chloro-4-oxobut-2-enoate is employed in preparing γ-keto-α,β-unsaturated esters for drug discovery . The benzyl analog could offer enhanced solubility in lipid-rich environments, enabling applications in prodrug design or polymer chemistry.

- Stability Considerations : Benzyl esters generally exhibit greater hydrolytic stability than ethyl esters under acidic conditions, favoring long-term storage.

Q & A

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes, 100–200 nm diameter via sonication) enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size stability, while dialysis (10 kDa MWCO) assesses encapsulation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。